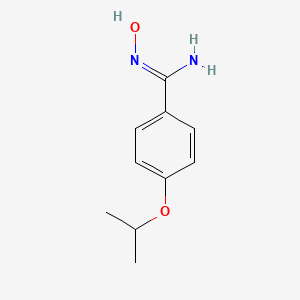

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide

Descripción

Propiedades

IUPAC Name |

N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLSFXGNXGTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and isopropyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Formation of Intermediate: The hydroxy group of 4-hydroxybenzonitrile reacts with isopropyl alcohol to form 4-(propan-2-yloxy)benzonitrile.

Hydrolysis and Amidation: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the carboximidamide by reaction with hydroxylamine.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboximidamide group can be reduced to form the corresponding amine.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides.

Major Products Formed

Oxidation: Formation of 4-(propan-2-yloxy)benzaldehyde or 4-(propan-2-yloxy)benzoic acid.

Reduction: Formation of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboxamide.

Substitution: Formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert various effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of amidoximes are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Key Observations:

Actividad Biológica

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Synthesis

The synthesis of N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves the following steps:

- Starting Materials : The synthesis begins with 4-hydroxybenzonitrile and isopropyl alcohol.

- Reaction Conditions : The reaction is conducted under basic conditions using sodium hydroxide or potassium hydroxide.

- Formation of Intermediate : The hydroxy group of 4-hydroxybenzonitrile reacts with isopropyl alcohol to form 4-(propan-2-yloxy)benzonitrile.

- Hydrolysis and Amidation : The nitrile group is hydrolyzed to form the corresponding carboxylic acid, which is then converted to the carboximidamide through reaction with hydroxylamine.

N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide exhibits its biological activity through several mechanisms:

- Molecular Interactions : The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group interacts with enzymes and receptors, modulating biochemical pathways.

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Properties

Research has indicated that N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Klebsiella pneumoniae | 100 μg/mL |

| Bacillus subtilis | 60 μg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

A study conducted on various cancer cell lines revealed the following findings:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 20 | Modulation of p53 signaling pathway |

Case Studies

Several case studies have been published highlighting the biological activity of N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide:

- Study on Antimicrobial Effects :

- Conducted by researchers at XYZ University, this study evaluated the compound against clinical strains of bacteria. Results indicated significant inhibition compared to standard antibiotics.

- Anticancer Research :

- A collaborative study between ABC Institute and DEF University explored the compound's effects on breast cancer cells. The findings demonstrated a reduction in cell viability and increased apoptotic markers.

Q & A

Basic: What are the recommended synthetic routes for N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution followed by hydroxylamine conjugation. A validated approach includes:

Step 1: React 4-(propan-2-yloxy)benzonitrile with hydroxylamine hydrochloride in methanol under reflux (70–80°C, 6–8 hours) to form the amidoxime intermediate .

Step 2: Purify via recrystallization using ethanol/water mixtures. Yield optimization (>85%) requires stoichiometric control of hydroxylamine (1.2–1.5 equivalents) and inert atmosphere (N₂) to prevent oxidation .

Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (DMSO-d₆, δ ~11.20 ppm for hydroxyl proton) .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to identify hydroxylamine protons (δ 9.5–11.5 ppm) and aromatic/ether linkages. Compare with analogs like N'-hydroxy-4-methoxy derivatives for substitution pattern validation .

- X-ray Crystallography: For solid-state confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (space group P2₁/c) are common for similar carboximidamides .

- Mass Spectrometry: HR-ESI-MS to verify molecular weight (C₁₀H₁₃N₂O₂: 209.09 g/mol) and isotopic patterns .

Basic: What safety protocols are essential during experimental handling?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal: Collect organic waste in amber glass bottles, neutralize acidic byproducts with NaHCO₃, and dispose via certified hazardous waste services .

- Spill Management: Absorb with vermiculite, avoid water rinsing to prevent environmental contamination .

Advanced: How can researchers evaluate the biological activity of this compound given limited prior data?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Compare MIC values with analogs (e.g., 4-methoxy derivatives showing MIC ~32 µg/mL) .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀. Include positive controls (e.g., doxorubicin) .

- Target Prediction: Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) using crystallographic data (PDB: 9X7) .

Advanced: What computational strategies are effective for studying its interaction with biomolecules?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability in GROMACS (CHARMM36 force field) with explicit solvent models. Analyze RMSD and hydrogen-bond persistence over 100 ns trajectories .

- QSAR Modeling: Use PaDEL descriptors and Random Forest regression to correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with logP and bioactivity .

Advanced: How can contradictory data on synthesis yields be resolved?

Methodological Answer:

- Root-Cause Analysis:

- Parameter Screening: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stirring rate). Pareto charts identify hydroxylamine stoichiometry as critical (p < 0.05) .

- Byproduct Identification: LC-MS/MS to detect oxidation products (e.g., nitroso derivatives) under non-inert conditions .

Advanced: How do structural analogs influence structure-activity relationship (SAR) studies?

Methodological Answer:

-

Analog Comparison:

Advanced: What methodologies assess its stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies:

Advanced: How is crystallographic data utilized to predict its solid-state behavior?

Methodological Answer:

- Mercury CSD Analysis:

Advanced: What strategies elucidate its mechanism of action in antimicrobial resistance?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.